molecular formula HfO2 B8797606 Nbtxr3

Nbtxr3

Cat. No. B8797606
M. Wt: 210.48 g/mol
InChI Key: WIHZLLGSGQNAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06941956B2

Procedure details

After the unwanted hafnium oxide remaining in the bottoms of grooves 56a in the high dielectric film 52 on the wafer W reacts with the sulfuric acid to form hafnium sulfate, the wafer W is withdrawn from the hot concentrated sulfuric acid 62 in the treating tub 61. As shown in FIG. 7B, the wafer W is loaded into a cleaning tub 63 storing deionized water 64. The wafer W is immersed in the deionized water 64 in the cleaning tub 63. Though not shown, deionized water is continuously supplied to the cleaning tub 63 through an inlet port formed in a bottom thereof, and is overflowing an upper portion of the cleaning tub 63. By immersing the wafer W in the deionized water 64, the hafnium sulfate on the wafer W dissolves into the deionized water 64 to be removed from the wafer W.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
56a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-2].[Hf+4:2].[O-2].[S:4](=[O:8])(=[O:7])([OH:6])[OH:5]>>[S:4]([O-:8])([O-:7])(=[O:6])=[O:5].[Hf+4:2].[S:4]([O-:8])([O-:7])(=[O:6])=[O:5] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Hf+4].[O-2]
Name
56a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Hf+4].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.